3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide
Description
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is a compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino groups attached to a benzamide core.
Properties
IUPAC Name |
3-acetamido-N-(4-acetamidophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-6-8-15(9-7-14)20-17(23)13-4-3-5-16(10-13)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSWALMILROKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide typically involves the acetylation of aniline derivatives. One common method includes the reaction of 4-aminobenzamide with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino groups to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways, particularly in the context of enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide involves the inhibition of histone deacetylase (HDAC). By inhibiting HDAC, the compound induces hyperacetylation of histones, which affects chromatin structure and gene expression. This mechanism is particularly relevant in the context of its antitumor activity, as it can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-acetyldinaline: Another HDAC inhibitor with similar antitumor properties.
Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.
4-phenyl-3-butenoic acid (PBA): An amidation inhibitor with anti-inflammatory and antitumor properties.
Uniqueness
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is unique due to its specific structure, which allows it to effectively inhibit HDAC and modulate gene expression. Its dual acetylamino groups provide distinct chemical properties that differentiate it from other similar compounds .
Biological Activity
3-(Acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features dual acetylamino groups attached to a benzamide structure, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O3, and it has a molecular weight of approximately 302.34 g/mol. The presence of acetylamino groups contributes to its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetylamino groups can form hydrogen bonds with active sites on proteins, potentially modulating their activity. This mechanism suggests that the compound could serve as an enzyme inhibitor or a ligand in biochemical assays.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, potentially through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .
- Anti-inflammatory Properties : The compound's structural features may allow it to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with cancer metabolism and inflammation .
Case Studies
Several studies have explored the biological effects of similar compounds with structural similarities to this compound:
- Histone Deacetylase Inhibition : A related compound, CI-994 (4-acetyl-N-(2-amino-phenyl)benzamide), has been shown to inhibit HDACs, leading to increased histone acetylation and subsequent antitumor effects . This mechanism may also apply to this compound.
- Antiproliferative Effects : In vitro assays have demonstrated that compounds with similar benzamide structures exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 cells . These findings suggest that this compound may share similar properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Potential | Yes | Possible |
| CI-994 (4-acetyl-N-(2-amino-phenyl)benzamide) | Strong | Yes | Yes |
| N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide | Moderate | Yes | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
